molecular formula C19H24Se2 B14610558 Benzene, 1,1'-[heptylidenebis(seleno)]bis- CAS No. 60221-21-8

Benzene, 1,1'-[heptylidenebis(seleno)]bis-

Cat. No.: B14610558
CAS No.: 60221-21-8
M. Wt: 410.3 g/mol
InChI Key: OLAIWJUSTWPOMJ-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[heptylidenebis(seleno)]bis-: is an organic compound with the molecular formula C19H24Se2 . This compound contains a benzene ring structure with selenium atoms and a heptyl group, making it a unique and interesting molecule for various chemical studies .

Preparation Methods

The synthesis of Benzene, 1,1’-[heptylidenebis(seleno)]bis- typically involves the reaction of benzene derivatives with selenium-containing reagents. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Benzene, 1,1’-[heptylidenebis(seleno)]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of selenium oxides and other by-products.

    Reduction: Reduction reactions can convert the selenium atoms to their lower oxidation states, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, where substituents can replace hydrogen atoms on the ring.

Scientific Research Applications

Benzene, 1,1’-[heptylidenebis(seleno)]bis- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.

    Biology: Studies have explored its potential as an antioxidant due to the presence of selenium, which is known for its biological activity.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the treatment of diseases related to oxidative stress.

    Industry: The compound’s unique properties make it useful in the development of new materials and catalysts

Mechanism of Action

The mechanism by which Benzene, 1,1’-[heptylidenebis(seleno)]bis- exerts its effects involves the interaction of selenium atoms with various molecular targets. Selenium can participate in redox reactions, influencing cellular pathways and enzyme activities. The benzene ring structure also allows for interactions with aromatic compounds, potentially affecting their reactivity and stability .

Comparison with Similar Compounds

Benzene, 1,1’-[heptylidenebis(seleno)]bis- can be compared with other selenium-containing benzene derivatives, such as:

  • Benzene, 1,1’-[methylidenebis(seleno)]bis-
  • Benzene, 1,1’-[ethylidenebis(seleno)]bis-
  • Benzene, 1,1’-[propylidenebis(seleno)]bis-

These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the selenium atoms. The heptyl group in Benzene, 1,1’-[heptylidenebis(seleno)]bis- provides unique steric and electronic properties, making it distinct from its analogs .

Properties

CAS No.

60221-21-8

Molecular Formula

C19H24Se2

Molecular Weight

410.3 g/mol

IUPAC Name

1-phenylselanylheptylselanylbenzene

InChI

InChI=1S/C19H24Se2/c1-2-3-4-11-16-19(20-17-12-7-5-8-13-17)21-18-14-9-6-10-15-18/h5-10,12-15,19H,2-4,11,16H2,1H3

InChI Key

OLAIWJUSTWPOMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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